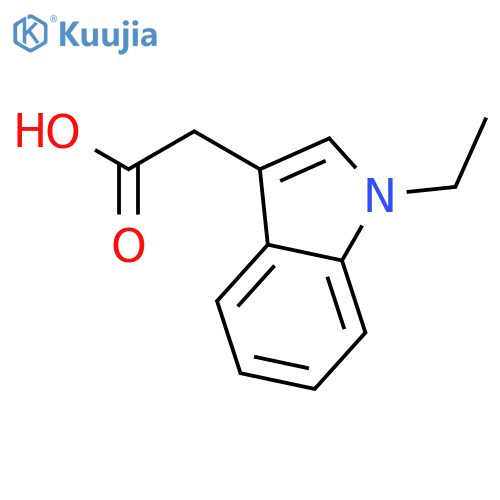Cas no 58690-18-9 (2-(1-ethyl-1H-indol-3-yl)acetic Acid)

2-(1-ethyl-1H-indol-3-yl)acetic Acid 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-1H-Indole-3-acetic acid
- 2-(1-ethylindol-3-yl)acetic acid
- 2-(1-ethyl-1H-indol-3-yl)acetic Acid
-
- MDL: MFCD07401792
2-(1-ethyl-1H-indol-3-yl)acetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E903113-50mg |
2-(1-ethyl-1H-indol-3-yl)acetic Acid |
58690-18-9 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E903113-25mg |
2-(1-ethyl-1H-indol-3-yl)acetic Acid |
58690-18-9 | 25mg |
$ 50.00 | 2022-06-05 | ||
| abcr | AB529335-1g |
(1-Ethyl-1H-indol-3-yl)acetic acid; . |
58690-18-9 | 1g |
€492.00 | 2025-03-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323329-1g |
2-(1-Ethyl-1h-indol-3-yl)acetic acid |
58690-18-9 | 97% | 1g |
¥5652.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323329-2.5g |
2-(1-Ethyl-1h-indol-3-yl)acetic acid |
58690-18-9 | 97% | 2.5g |
¥11052.00 | 2024-05-07 | |
| Aaron | AR01985O-100mg |
(1-Ethyl-1H-indol-3-yl)acetic acid |
58690-18-9 | 95% | 100mg |
$140.00 | 2025-02-28 | |
| Aaron | AR01985O-2.5g |
(1-Ethyl-1H-indol-3-yl)acetic acid |
58690-18-9 | 95% | 2.5g |
$870.00 | 2025-02-28 | |
| A2B Chem LLC | AV08992-2.5g |
2-(1-Ethyl-1h-indol-3-yl)acetic acid |
58690-18-9 | 95% | 2.5g |
$682.00 | 2023-12-30 | |
| A2B Chem LLC | AV08992-50mg |
2-(1-Ethyl-1h-indol-3-yl)acetic acid |
58690-18-9 | 95% | 50mg |
$91.00 | 2023-12-30 | |
| A2B Chem LLC | AV08992-5g |
2-(1-Ethyl-1h-indol-3-yl)acetic acid |
58690-18-9 | 95% | 5g |
$1316.00 | 2024-04-19 |
2-(1-ethyl-1H-indol-3-yl)acetic Acid 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
2-(1-ethyl-1H-indol-3-yl)acetic Acidに関する追加情報
Exploring the Potential of 1-Ethyl-1H-Indole-3-Acetic Acid (CAS No. 58690-18-9) in Modern Agricultural and Pharmaceutical Applications
The compound 1-Ethyl-1H-Indole-3-Acetic Acid, identified by the CAS registry number CAS No. 58690-18-9, has emerged as a significant molecule in both agricultural and pharmaceutical research. This compound, a derivative of indole acetic acid, exhibits unique structural and functional properties that make it a promising candidate for various applications. Recent studies have highlighted its potential in enhancing plant growth and development, as well as its role in modulating cellular processes in human health.
Chemical Structure and Synthesis
The molecular structure of 1-Ethyl-1H-Indole-3-Acetic Acid consists of an indole ring with an ethyl group attached at the 1-position and an acetic acid group at the 3-position. This configuration imparts unique electronic and steric properties to the molecule, which are critical for its biological activity. The synthesis of this compound involves a multi-step process, including the preparation of indole derivatives and subsequent alkylation or acylation reactions. Researchers have optimized these methods to achieve high yields and purity, ensuring its suitability for large-scale applications.
Bioactivity and Mechanism of Action
1-Ethyl-1H-Indole-3-Acetic Acid has demonstrated significant bioactivity in various biological systems. In plants, it acts as a growth regulator by influencing auxin signaling pathways, which are crucial for root development, shoot elongation, and flowering. Recent studies have shown that this compound can enhance stress tolerance in crops by modulating phytohormone metabolism under adverse environmental conditions such as drought or salinity.
In pharmacological studies, CAS No. 58690-18-9 has been investigated for its potential to influence cellular processes in human health. Preclinical models have indicated that it may possess anti-inflammatory and antioxidant properties, making it a candidate for therapeutic interventions in conditions such as neurodegenerative diseases and cardiovascular disorders.
Agricultural Applications
The agricultural sector has shown keen interest in 1-Ethyl-1H-indole-3-acetic acid due to its ability to enhance crop productivity. Field trials have demonstrated that this compound can improve seed germination rates, increase biomass accumulation, and enhance resistance to biotic and abiotic stresses. Its application as a foliar spray or soil amendment has proven effective across a range of crops, including cereals, vegetables, and ornamental plants.
Pharmaceutical Potential
In the pharmaceutical domain, researchers are exploring the potential of CAS No. 58690-18-9 as a lead compound for drug development. Its ability to interact with cellular signaling pathways suggests applications in treating conditions such as cancer, inflammation, and metabolic disorders. Recent advancements in nanotechnology have enabled the formulation of this compound into targeted drug delivery systems, enhancing its bioavailability and reducing systemic toxicity.
Sustainability Considerations
The production and application of 1-Ethyl-indole-acetic acid align with sustainable agricultural practices by reducing reliance on synthetic chemicals. Its natural origin and biodegradability make it an eco-friendly alternative to conventional growth regulators. Furthermore, its use can contribute to food security by improving crop resilience against climate change-induced challenges.
FUTURE RESEARCH DIRECTIONS AND CONCLUSION strong> p> < p > Ongoing research is focused on unraveling the full spectrum of biological activities of this compound while optimizing its delivery mechanisms for maximum efficacy . Collaborative efforts between academia , industry , and regulatory bodies are essential to ensure safe and responsible use of this innovative molecule . As we continue to unlock its potential , CAS No . 58690 - 18 - 9 stands poised to play a pivotal role in advancing both agricultural productivity and therapeutic innovation . p >
58690-18-9 (2-(1-ethyl-1H-indol-3-yl)acetic Acid) 関連製品
- 1912-48-7(2-(1-methyl-1H-indol-3-yl)acetic acid)
- 1396883-47-8(N'-(5-chloro-2-cyanophenyl)-N-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 2138389-89-4(tert-butyl cis-3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate)
- 2166803-17-2(dispiro8-azabicyclo3.2.1octane-3,2'-1,3oxazinane-5',3''-oxetane)
- 317814-57-6(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-2-(trifluoromethyl)phenylacetamide)
- 794588-82-2(Oxazole, 2-ethynyl-)
- 10268-70-9(Phenyl 4-Aminobenzoate)
- 866847-57-6(N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro4.6undec-3-en-1-yl}acetamide)
- 1260882-93-6(3,5-Difluoro-4-nitrobenzamide)
- 71501-44-5(1-(4-Chlorophenyl)-1-cyclopentanecarbonyl chloride)
